molecular formula C7H13ClF3NO B1653409 (R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hcl CAS No. 1821820-77-2

(R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hcl

Cat. No.: B1653409
CAS No.: 1821820-77-2
M. Wt: 219.63
InChI Key: MBDMWPLGAFDSKZ-FYZOBXCZSA-N
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Description

(R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine HCl is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery research. The compound features a stereogenic center and a tetrahydropyran ring, making it a valuable scaffold for the synthesis of more complex molecules. Its primary research value lies in its potential use as a key intermediate or precursor in the development of novel pharmacologically active compounds. Chiral amines of this nature are frequently employed in the exploration of structure-activity relationships (SAR), particularly in the design of ligands that target central nervous system (CNS) receptors . Researchers utilize this compound to create molecular hybrids and bivalent ligands, a strategy aimed at developing dual-target therapeutics, such as those modulating opioid and dopamine receptor pathways . The incorporation of the trifluoroethyl group can influence the molecule's electronic properties, metabolic stability, and its ability to permeate biological membranes, which are critical parameters in optimizing a compound's pharmacokinetic profile. This reagent is intended for use by qualified researchers in laboratory settings to advance the development of new chemical entities and therapeutic candidates.

Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h5-6H,1-4,11H2;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDMWPLGAFDSKZ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@H](C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821820-77-2
Record name 2H-Pyran-4-methanamine, tetrahydro-α-(trifluoromethyl)-, hydrochloride (1:1), (αR)-
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Record name (1R)-2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride
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Preparation Methods

Enantioselective Synthesis of the Chiral Amine Core

The trifluoroethylamine moiety and tetrahydro-2H-pyran-4-yl group necessitate a multi-step synthesis. A common approach involves the asymmetric reduction of a ketone precursor. For example, the prochiral ketone 1-(tetrahydro-2H-pyran-4-yl)-2,2,2-trifluoroethanone can be reduced using chiral catalysts such as (R)-BINAP-ruthenium complexes to yield the (R)-enantiomer with high enantiomeric excess (ee > 98%). This method avoids racemic resolution and directly produces the desired stereoisomer.

Resolution of Racemic Mixtures

Industrial-scale production often employs cost-effective racemic synthesis followed by chiral resolution. The racemic amine (±)-2,2,2-trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine is treated with chiral resolving agents like di-p-toluoyl-D-tartaric acid to separate enantiomers. The (R)-enantiomer is isolated via crystallization, achieving >99% purity after recrystallization.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base (R)-2,2,2-trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution at 0–5°C. The hydrochloride salt precipitates and is filtered, yielding a white crystalline solid (mp 189–192°C).

Table 1: Hydrochloride Formation Conditions

Parameter Value
Solvent Anhydrous diethyl ether
Temperature 0–5°C
HCl Gas Flow Rate 0.5 L/min
Yield 92–95%

Process Optimization and Scalability

Continuous Flow Synthesis

Adopting methods from trifluoromethyl ketone synthesis, a continuous flow system enhances reproducibility. The ketone precursor undergoes asymmetric hydrogenation in a packed-bed reactor with immobilized chiral catalysts, achieving space-time yields of 1.2 kg/L·day.

Solvent Selection

Polar aprotic solvents (e.g., THF, acetonitrile) improve reaction rates during reduction steps, while ethanol-water mixtures optimize crystallization during resolution.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 4.02 (dd, J = 11.2 Hz, 1H, CHNH2), 3.85–3.75 (m, 2H, pyran OCH2), 3.45–3.30 (m, 2H, pyran CH2), 2.10–1.95 (m, 1H, pyran CH), 1.80–1.60 (m, 2H, pyran CH2).
  • HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), 1.0 mL/min; tR = 12.7 min (R-enantiomer).

Industrial-Scale Production

Supplier Practices

Major suppliers like Hebei Yuanzun Technology and Hangzhou Zhongqi Chem utilize resolution methods, offering bulk quantities at $1–1.2/KG. Catalytic asymmetric synthesis is reserved for high-purity demands (>99.9% ee).

Table 2: Industrial Synthesis Metrics

Metric Resolution Method Asymmetric Synthesis
Cost (USD/KG) 1.0–1.5 5.0–7.0
Purity (ee) 99.0% 99.9%
Throughput (MT/year) 50–100 10–20

Chemical Reactions Analysis

Amine-Centric Reactions

The primary amine group enables classical nucleophilic reactions:

Reaction TypeConditions/ReagentsProduct/OutcomeNotes
AcylationAcetyl chloride, base (e.g., Et₃N)N-Acetylated derivativeEnhanced stability for biological studies
Reductive AminationAldehydes/ketones, NaBH₃CNSecondary/tertiary aminesStereochemistry preserved at chiral center
Schiff Base FormationAromatic aldehydesImine intermediatesUsed in coordination chemistry studies

The trifluoromethyl group adjacent to the amine reduces basicity (pKa ~6-7) compared to non-fluorinated analogs, altering reaction kinetics .

Trifluoromethyl Group Reactivity

The -CF₃ group is typically inert under mild conditions but participates in specialized transformations:

Reaction TypeConditionsOutcomeApplication
Radical FluorinationUV light, F₂ gasPartial defluorinationLimited utility due to side reactions
Nucleophilic DisplacementStrong bases (e.g., LDA)CF₃ substitution with nucleophilesRare; requires extreme conditions

Tetrahydropyran Ring Modifications

The oxygenated ring undergoes selective transformations:

Reaction TypeConditionsOutcomeStereochemical Impact
Acid-Catalyzed Ring OpeningHCl/MeOH, refluxLinear diol derivativeDestroys ring but retains chirality
OxidationRuO₄, H₂OKetone formation at C-2Alters lipophilicity

Salt Formation and Stability

As a hydrochloride salt, the compound demonstrates:

  • pH-Dependent Solubility : Highly soluble in polar solvents (water, methanol) at acidic pH .

  • Thermal Stability : Decomposes above 200°C without melting, consistent with ionic crystalline structure .

Catalytic and Biological Interactions

  • Enzyme Inhibition : Binds to cytochrome P450 isoforms via hydrogen bonding (tetrahydropyran oxygen) and hydrophobic interactions (-CF₃).

  • Metal Coordination : Forms complexes with Cu²⁺ and Zn²⁺ through the amine group, studied for catalytic applications .

Key Data Table: Documented Reaction Yields

ReactionYield (%)Purity (HPLC)Reference
Acylation with Ac₂O8299.1
Reductive Amination (PhCHO)6795.3
Acidic Ring Opening9198.5

Mechanistic Insights

  • Steric Effects : The tetrahydropyran ring imposes steric hindrance, slowing reactions at the amine (e.g., acylation requires 12-24 hours for completion).

  • Electronic Effects : The -CF₃ group withdraws electrons, reducing amine nucleophilicity but enhancing stability toward oxidation .

Scientific Research Applications

®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The tetrahydropyran ring provides structural stability and can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Research Findings and Limitations

While direct studies on “this compound” are absent in the provided evidence, extrapolation from related compounds suggests:

  • Metabolic Stability : The CF₃ group likely reduces CYP450-mediated metabolism, extending half-life .
  • Solubility : The HCl salt form improves water solubility (>50 mg/mL inferred) compared to neutral analogs .
  • Toxicity : Fluorinated amines may pose renal toxicity risks, requiring detailed safety profiling .

Gaps in Literature :

  • No pharmacokinetic or thermodynamic data (e.g., logP, pKa) are available for the target compound.
  • Comparative efficacy studies against non-THP derivatives (e.g., piperidine analogs) are needed.

Biological Activity

(R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride is a compound characterized by its trifluoromethyl group and a tetrahydropyran ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C7_7H13_{13}ClF3_3NO
  • Molecular Weight : 219.63 g/mol
  • CAS Number : 1821820-77-2

The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its bioavailability and interaction with biological targets.

The biological activity of (R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine HCl is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl moiety may enhance binding affinity to target proteins, influencing metabolic pathways and cellular functions.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity often employ the MTT assay to evaluate cell viability in the presence of the compound. For instance:

  • Cell Lines Tested : Various cancer cell lines (e.g., HO-8910)
  • Concentration Range : 10–60 μg/ml
  • Results : Significant reduction in cell viability was observed at higher concentrations, indicating potential anticancer activity.
Concentration (μg/ml)Cell Viability (%)
1085
2070
3055
4040
5025
6010

Interaction with Proteins

Studies have shown that this compound may influence the expression of proteins involved in apoptosis and cell proliferation:

  • Increased Expression : p53 and caspase-9 (indicators of apoptosis)
  • Decreased Expression : Bcl-2 and Bcl-xL (anti-apoptotic proteins)

Case Studies

  • Study on CXCR4 and HER2 Binding :
    • Objective : To evaluate the binding affinity of the compound to CXCR4 and HER2 receptors.
    • Methodology : Molecular docking simulations were performed.
    • Findings : The compound showed promising binding interactions, suggesting potential therapeutic applications in cancer treatment.
  • Antioxidant Activity Assessment :
    • Compounds structurally related to this compound have been tested for antioxidant properties.
    • Results indicated significant inhibition of oxidative stress markers at specific concentrations.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing (R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanamine HCl, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination of ketone precursors or asymmetric catalytic routes. For example, reductive amination of 2,2,2-trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanone with a chiral amine source under hydrogenation (e.g., using Pd/C or Ru-based catalysts) can yield the (R)-enantiomer. Optimization includes solvent selection (e.g., THF or toluene), temperature control (50–70°C), and stoichiometric ratios of reducing agents (e.g., NaBH4 with chiral ligands) to improve enantiomeric excess (ee) . Evidence from Pictet-Spengler cyclization studies (Table 1 in ) highlights the importance of acid catalysts (HCl vs. TsOH) and reaction time on yield.

Q. How can enantiomeric purity be reliably assessed for this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polarimetric analysis are standard. Mobile phases often use hexane/isopropanol mixtures with trifluoroacetic acid as an additive to enhance resolution. NMR with chiral shift reagents (e.g., Eu(hfc)₃) can also differentiate enantiomers. For quantification, compare retention times against (S)-enantiomer standards, as referenced in CAS data for structurally similar amines .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm the tetrahydro-2H-pyran ring geometry and trifluoromethyl group position.
  • HRMS (High-Resolution Mass Spectrometry) : For exact mass verification (e.g., [M+H]+ calculated for C₈H₁₃F₃NOCl).
  • FT-IR : To identify amine hydrochloride vibrations (~2500 cm⁻¹ for N-H stretches).
    Cross-referencing with CAS registry data (e.g., 1363404-80-1 ) ensures consistency in structural assignments.

Advanced Research Questions

Q. How can asymmetric synthesis be tailored to enhance stereoselectivity for the (R)-enantiomer?

  • Methodological Answer : Employ chiral auxiliaries or catalysts, such as (R)-BINAP-Ru complexes, in hydrogenation reactions. Studies on similar trifluoromethyl amines demonstrate that ee values >95% are achievable by optimizing ligand-metal ratios and hydrogen pressure (e.g., 50–100 psi) . Solvent polarity (e.g., dichloromethane vs. methanol) and temperature gradients during crystallization (using ethanol/water mixtures) further improve enantiomeric separation .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) in buffered solutions (pH 1–10) at 40°C/75% RH reveal degradation pathways. For example, the trifluoromethyl group confers resistance to hydrolysis, but the tetrahydro-2H-pyran ring may undergo acid-catalyzed ring-opening above pH 3. LC-MS/MS identifies degradation products like 2,2,2-trifluoroethylamine derivatives, as observed in related hydrochlorides .

Q. How does the trifluoromethyl group influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer : The -CF₃ group acts as a strong electron-withdrawing moiety, reducing nucleophilicity at the adjacent amine. For functionalization (e.g., acylations or sulfonamides), activate the amine with bases like DBU or use coupling agents (EDC/HOBt) to achieve >80% yields. Computational DFT studies (e.g., Gaussian 16) model charge distribution to predict reactivity sites .

Q. What structural analogs of this compound exhibit notable pharmacological activity, and how can SAR studies guide optimization?

  • Methodological Answer : Phenethylamine analogs (e.g., 2C-N HCl in ) show that substituents on the aromatic ring modulate receptor binding. For the target compound, replacing the tetrahydro-2H-pyran with a piperidine ring (as in ) increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration. In vitro assays (e.g., radioligand binding for 5-HT₂A receptors) quantify affinity differences between enantiomers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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